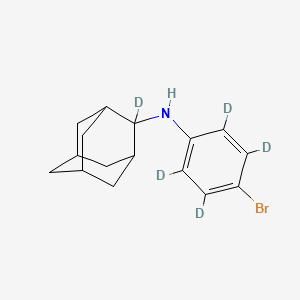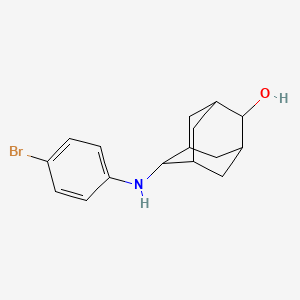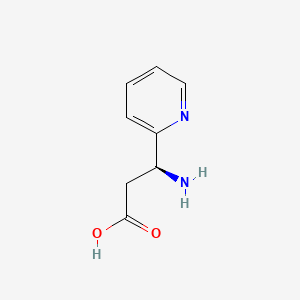
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is 166.1772 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The chemistry and properties of compounds related to (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their preparation, properties, and applications in forming complex molecular structures, including their spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Such reviews help identify potential areas for future research, especially in investigating unknown analogues of these compounds.
Biomedical Applications
The exploration of poly(glutamic acid) and poly(lysine), which share a functional relationship with (S)-3-Amino-3-(pyridin-2-YL)propanoic acid due to the presence of amino acid structures, reveals their suitability for biomedical applications, including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004). The water-soluble, biodegradable, and nontoxic nature of these compounds towards humans and the environment makes them promising candidates for further research and application in medical fields.
Heterocyclic N-oxide Molecules
The synthesis and applications of heterocyclic N-oxide molecules, including pyridine derivatives, are well-known for their versatility as synthetic intermediates and their importance in medicinal chemistry. These compounds are used in forming metal complexes, designing catalysts, and have shown potential in various medicinal applications due to their biological activities, including anticancer and antibacterial effects (Li et al., 2019). The review underscores the significance of heterocyclic N-oxide derivatives, pointing to the need for further exploration in organic synthesis, catalysis, and drug development.
Pyridine Derivatives in Medicine and Chemosensing
Pyridine derivatives, closely related to the structure and function of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, are significant for their wide range of biological activities and their use in chemosensing applications. These compounds have been studied for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Moreover, they have shown a high affinity for various ions and can be used as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

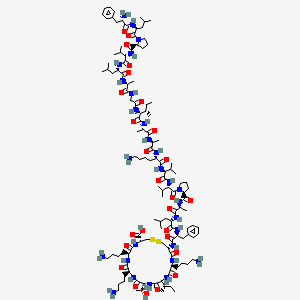

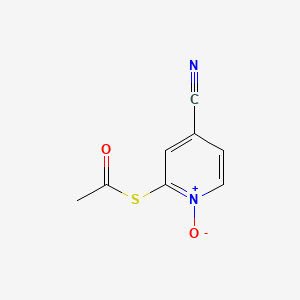
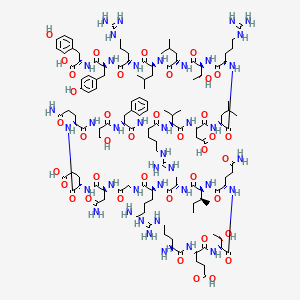
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
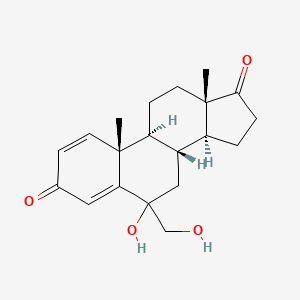

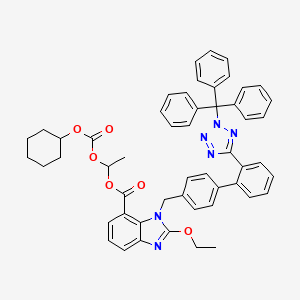
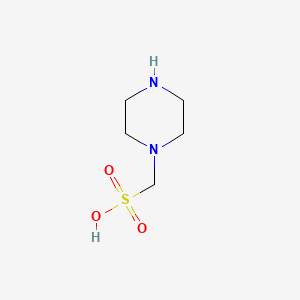
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
